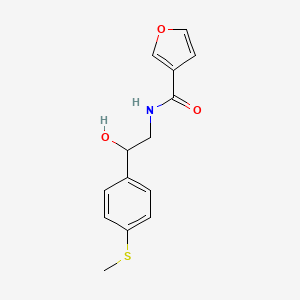

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-19-12-4-2-10(3-5-12)13(16)8-15-14(17)11-6-7-18-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWFFNQWBPUNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative, such as 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine, under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a furan-carboxamide backbone with several analogs, but variations in substituents lead to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features

Key Observations

Core Heterocycle :

- The furan-3-carboxamide core (target compound) is substituted with a hydroxyethyl group, distinguishing it from thiophene-based analogs (e.g., 6p) that may exhibit stronger π-π interactions due to sulfur's polarizability .

- Thiophene analogs (e.g., 6p) often display higher metabolic stability compared to furans but may face synthetic challenges due to sulfur reactivity.

Hydroxyethyl Chain: The hydroxyl group introduces polarity, improving aqueous solubility relative to tert-butyl or phenyl substituents (e.g., 97c or 6p) .

Fluorinated analogs () exhibit enhanced metabolic stability and receptor selectivity due to fluorine's electronegativity, a feature absent in the target compound .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

This compound has the molecular formula and a molecular weight of 355.4 g/mol. Its synthesis typically involves several steps:

- Formation of the Furan Ring : The furan structure is synthesized through cyclization reactions under acidic or basic conditions.

- Introduction of the Carboxamide Group : The furan ring is converted to its acid chloride, which is then reacted with an amine derivative to form the carboxamide.

- Methylthio Group Substitution : The methylthio group is introduced via nucleophilic substitution reactions.

These processes can be optimized for industrial production to enhance yield and purity while adhering to green chemistry principles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of growth. This suggests its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including Hep-2 and P815, with IC50 values indicating effective cytotoxicity. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| Hep-2 | 26 |

| P815 | 17.82 |

These results point towards its potential use in cancer therapy, warranting further investigation into its mechanisms and efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding : The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Hydrophobic Interactions : The methylthio group enhances hydrophobic interactions, which can modulate enzyme activity or receptor binding.

These interactions may lead to alterations in signaling pathways associated with cell growth and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)furan-3-carboxamide | Methoxy group instead of methylthio | Potentially different biological profile |

| N-(2-hydroxy-2-(4-chlorophenyl)ethyl)furan-3-carboxamide | Chlorine atom substitution | Varying antimicrobial properties |

| N-(2-hydroxy-2-(4-nitrophenyl)ethyl)furan-3-carboxamide | Nitro group substitution | Altered anticancer activity |

The presence of the methylthio group in this compound imparts distinct chemical properties that may enhance its biological efficacy compared to these derivatives.

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-3-carboxamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via multi-step organic reactions. Key steps include:

- Coupling reactions (e.g., amide bond formation between the furan-3-carboxylic acid derivative and the hydroxyethylamine intermediate) .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the product .

- Purity validation : HPLC (≥95% purity) and NMR to confirm structural integrity .

Q. How is the compound characterized for structural identity and purity in academic settings?

Methodological Answer: Use a combination of:

Q. What are the solubility and stability profiles of the compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility : Test in polar (DMSO, water) and non-polar solvents (DCM) using UV-Vis spectrophotometry or gravimetric analysis. Note: Hydroxyethyl groups may enhance aqueous solubility .

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methylthio groups may oxidize under acidic conditions, requiring inert storage (N₂ atmosphere) .

Advanced Research Questions

Q. What experimental strategies are recommended for identifying the compound’s biological targets and binding mechanisms?

Methodological Answer:

- Target identification :

- SPR (Surface Plasmon Resonance) to screen against protein libraries (e.g., kinases, GPCRs) .

- Cellular thermal shift assays (CETSA) to detect target engagement in live cells .

- Mechanistic studies :

- ROS detection assays (e.g., DCFH-DA for oxidative stress pathways) if apoptosis induction is hypothesized .

- Molecular docking (AutoDock Vina) to predict binding modes with targets like NF-κB or caspases .

Q. How can computational modeling predict the compound’s pharmacokinetics and metabolic fate?

Methodological Answer:

- ADME prediction : Use tools like SwissADME or pkCSM to estimate:

- LogP (hydrophobicity; critical for blood-brain barrier penetration) .

- CYP450 metabolism : Methylthio groups may undergo sulfoxidation, requiring in vitro microsomal assays for validation .

- Metabolite identification : Simulate phase I/II metabolism (e.g., GLORYx) followed by LC-MS/MS to detect hydroxylated or glucuronidated derivatives .

Q. What experimental designs address contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer:

- Orthogonal assays : Compare results from MTT, ATP-lite, and colony formation assays to rule out cytotoxicity artifacts .

- Dose-response refinement : Use 8–12 concentration points with nonlinear regression (GraphPad Prism) to improve IC50 accuracy .

- Batch variability control : Standardize compound sourcing (e.g., ≥98% purity) and cell culture conditions (e.g., passage number, serum lot) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

Methodological Answer:

- Scaffold modifications :

- Replace the furan-3-carboxamide with thiophene or pyridine analogs to assess electronic effects on binding .

- Modify the methylthio group to sulfone or sulfonamide to enhance metabolic stability .

- In silico SAR : Generate QSAR models (e.g., CoMFA) using bioactivity data from analogs in and .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data across studies?

Methodological Answer:

- Standardize protocols : Use the shake-flask method with controlled pH (e.g., PBS pH 7.4) and temperature (25°C) .

- Validate with multiple techniques : Compare HPLC-UV, nephelometry, and NMR (DOSY) for consistency .

- Consider polymorphic forms : Crystalline vs. amorphous states (analyzed via PXRD) can drastically alter solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.